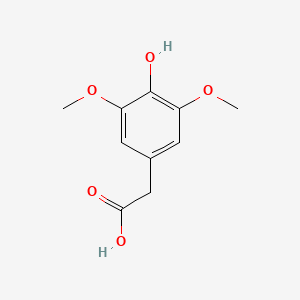

3,5-Dimethoxy-4-hydroxyphenylacetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-14-7-3-6(5-9(11)12)4-8(15-2)10(7)13/h3-4,13H,5H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBQKSSTFGCRQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195961 |

Source

|

| Record name | 4-Hydroxy-3,5-dimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4385-56-2 |

Source

|

| Record name | 3,5-Dimethoxy-4-hydroxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3,5-dimethoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,5-dimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-dimethoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dimethoxy-4-hydroxyphenylacetic acid chemical properties

An In-depth Technical Guide to 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Introduction

3,5-Dimethoxy-4-hydroxyphenylacetic acid, also known by its trivial name Homosyringic acid, is a phenolic acid that has garnered interest within the scientific community.[1][2] Its structural similarity to other biologically active phenylacetic acids and its role as a potential metabolite positions it as a compound of interest in pharmacology, biochemistry, and drug development.[3] This guide provides a comprehensive overview of its chemical properties, analytical methodologies, and biological context, designed for researchers and professionals in the life sciences.

Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid are summarized below. These parameters are critical for designing experimental protocols, including solubility tests, formulation development, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₅ | [1][2][4][5] |

| Molecular Weight | 212.20 g/mol | [1][6] |

| CAS Number | 4385-56-2 | [1][2] |

| Appearance | Solid | |

| Melting Point | 127-131 °C | [2][4][7] |

| Boiling Point | 397.1 °C at 760 mmHg | [2][4] |

| Density | ~1.3 g/cm³ | [2][4] |

| Flash Point | 158.7 °C | [2][4] |

| XLogP3 | 0.06 | [4] |

| EC Number | 224-494-4 | [4] |

Spectroscopic Profile

Structural elucidation and confirmation are paramount in chemical research. The following section details the key spectroscopic features of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. In Gas Chromatography-Mass Spectrometry (GC-MS), 3,5-Dimethoxy-4-hydroxyphenylacetic acid exhibits a molecular ion peak (M⁺) at m/z 212.[6] Common fragments are observed at m/z 167 and 168, corresponding to the loss of the carboxyl group and subsequent rearrangements.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The gas-phase IR spectrum of this compound displays characteristic absorption bands.[5] Key peaks include a broad absorption for the hydroxyl (O-H) stretch of the carboxylic acid and the phenolic group, a sharp peak for the carbonyl (C=O) stretch of the carboxylic acid around 1700 cm⁻¹, and absorptions corresponding to the C-O stretches of the ether and acid groups, as well as aromatic C-H and C=C vibrations.[5][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific experimental spectrum from a peer-reviewed publication was not available in the initial search, a predicted ¹H NMR spectrum can be inferred based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the methylene (-CH₂-) protons of the acetic acid group, and a singlet for the six equivalent protons of the two methoxy (-OCH₃) groups. The phenolic and carboxylic acid protons would appear as broad singlets.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon, the methylene carbon, the methoxy carbons, and the unique carbons of the aromatic ring.

Synthesis and Reactivity

-

Carboxylic Acid: Undergoes typical reactions such as esterification, amide formation, and reduction.

-

Phenolic Hydroxyl: Can be alkylated or acylated and exhibits antioxidant activity through hydrogen atom donation.

-

Aromatic Ring: Can undergo electrophilic aromatic substitution, though the positions are heavily directed by the existing substituents.

Analytical Methodologies

Accurate quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in various matrices is essential for research. A robust method using Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a common choice for analyzing similar phenolic acids in biological samples.[10]

Protocol: Quantification in Serum by UPLC-MS/MS

This protocol is adapted from established methods for similar analytes and serves as a validated starting point for researchers.[10]

1. Rationale: The combination of UPLC for high-resolution separation and tandem MS for sensitive and selective detection provides a powerful tool for quantifying low-concentration analytes in complex matrices like serum.[10] Protein precipitation is chosen as the sample preparation method for its efficiency in removing high-abundance proteins that can interfere with the analysis.[10]

2. Sample Preparation Workflow

Caption: UPLC-MS/MS Sample Preparation Workflow.

3. UPLC-MS/MS Parameters:

-

UPLC System: A standard high-pressure system.

-

Column: A reverse-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm), is effective for separating phenolic acids.

-

Mobile Phase A: Water with 0.1% formic acid (to ensure the analyte is in its protonated form).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the analyte.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring the transition from the precursor ion [M-H]⁻ to a specific product ion.

4. Self-Validation: The protocol's integrity is maintained by including an internal standard (ideally, a stable isotope-labeled version of the analyte) at the beginning of the sample preparation.[10] Quality control (QC) samples at low, medium, and high concentrations should be run alongside the unknown samples to ensure accuracy and precision throughout the analytical run.

Biological Context and Applications

3,5-Dimethoxy-4-hydroxyphenylacetic acid is structurally related to key catecholamine metabolites like homovanillic acid (HVA) (4-hydroxy-3-methoxyphenylacetic acid).[11][12][13] While HVA is a well-known metabolite of dopamine, the precise metabolic origin and role of its 3,5-dimethoxy isomer are less characterized. However, its phenolic acid structure suggests potential biological activities.

Phenolic acids, particularly those derived from dietary polyphenols, are known for their antioxidant properties.[14] The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress. This mechanism is a cornerstone of the health benefits associated with many plant-derived compounds.[15]

The potential for this compound in drug development lies in its antioxidant capacity and its scaffold, which can be modified to develop novel therapeutic agents.[3] For instance, hydroxycinnamic acids, a related class of compounds, are investigated for antioxidant, antimicrobial, and antitumor effects.[16]

Illustrative Antioxidant Mechanism

Caption: Generalized Free Radical Scavenging Mechanism.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,5-Dimethoxy-4-hydroxyphenylacetic acid presents the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

-

Pictogram: GHS07 (Exclamation mark).

-

Signal Word: Warning.

Personal Protective Equipment (PPE): When handling this compound, especially in its solid form, appropriate PPE should be worn, including:

-

Dust mask (e.g., N95).

-

Safety glasses or goggles.

-

Chemical-resistant gloves.

Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified as a combustible solid.

References

-

Cheméo. (n.d.). Chemical Properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2). Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid | 4385-56-2. Retrieved from [Link]

-

Grokipedia. (n.d.). Homovanillic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxyphenylacetic acid. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Homovanillic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-4-methoxybenzeneacetic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Homovanillic acid (HMDB0000118). Retrieved from [Link]

-

PubChemLite. (n.d.). 3,5-dimethoxy-4-hydroxyphenylacetic acid (C10H12O5). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). Retrieved from [Link]

-

PubChem. (n.d.). Homovanillic Acid. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

MassBank. (n.d.). 3,5-dimethoxy-4-hydroxycinnamic acid. Retrieved from [Link]

- Mustafa, Y. F., et al. (2020). Synthesis and Biological Activities of 3,5-Disubstituted-4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Iraqi Journal of Pharmaceutical Sciences.

- Google Patents. (n.d.). US4329497A - Method for the production of 4-hydroxyphenylacetic acid.

-

MDPI. (2020). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxyphenylacetic acid. Retrieved from [Link]

-

PubMed. (2016). 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). Retrieved from [Link]

-

PubMed Central. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Retrieved from [Link]

Sources

- 1. 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 3,5-Dimethoxy-4-hydroxyphenylacetic acid | 4385-56-2 - BuyersGuideChem [buyersguidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. 3,5-Dimethoxy-4-hydroxyphenylacetic acid [webbook.nist.gov]

- 6. 4-Hydroxy-3,5-dimethoxyphenylacetic acid | C10H12O5 | CID 78093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-DIMETHOXY-4-HYDROXYPHENYLACETIC ACID | 4385-56-2 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 3,5-DIMETHOXY-4-HYDROXYPHENYLACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 13. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. sysrevpharm.org [sysrevpharm.org]

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (Homosyringic acid), a compound of interest in pharmaceutical and biochemical research. This document delves into the theoretical and practical aspects of its key physical characteristics, offering both established data and detailed experimental protocols for their determination. The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this molecule. We will explore its melting point, solubility profile, and acidity constant (pKa), underpinned by an understanding of its molecular structure. Furthermore, this guide will touch upon its spectral properties, providing a holistic physicochemical profile.

Introduction: The Significance of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

3,5-Dimethoxy-4-hydroxyphenylacetic acid, also known as Homosyringic acid, is a phenolic acid that has garnered attention in various scientific fields, including medicinal chemistry and natural product research. Its structural similarity to other biologically active phenylacetic acid derivatives suggests its potential as a building block for novel therapeutic agents or as a valuable analytical standard. A thorough understanding of its physical properties is paramount for its application in drug discovery and development, influencing everything from reaction kinetics and formulation to bioavailability and storage stability. This guide serves as a detailed resource for elucidating these critical parameters.

Core Physical Properties: A Quantitative Overview

The physical properties of a compound are a direct manifestation of its molecular structure. For 3,5-Dimethoxy-4-hydroxyphenylacetic acid, the presence of a carboxylic acid group, a phenolic hydroxyl group, and two methoxy groups on a benzene ring dictates its behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₅ | [1] |

| Molecular Weight | 212.20 g/mol | [1] |

| CAS Number | 4385-56-2 | |

| Appearance | Solid | |

| Melting Point | 127-131 °C (lit.) | [1][2][3] |

| Boiling Point | Not experimentally determined (Predicted values exist) | [4] |

| logP (octanol/water) | 1.0 (Predicted) | [5] |

| Water Solubility | Predicted to be low | [4] |

| pKa | Not experimentally determined |

Causality behind the Properties:

The relatively high melting point of 3,5-Dimethoxy-4-hydroxyphenylacetic acid is indicative of strong intermolecular forces in its solid state. These forces are primarily hydrogen bonds, formed between the carboxylic acid and phenolic hydroxyl groups of adjacent molecules, as well as dipole-dipole interactions arising from the polar methoxy groups. The predicted logP value suggests a moderate lipophilicity, which is a critical parameter in drug design, influencing membrane permeability and distribution. The carboxylic acid and phenolic hydroxyl groups also confer acidic properties to the molecule, making its pKa a crucial factor in its ionization state at physiological pH.

Experimental Determination of Key Physical Properties

Boiling Point Determination: The Thiele Tube Method

Given that 3,5-Dimethoxy-4-hydroxyphenylacetic acid is a solid at room temperature, its boiling point is expected to be significantly high and may be accompanied by decomposition. Therefore, distillation under reduced pressure would be the preferred method for accurate determination. However, a common and simpler technique for estimating the boiling point of a small sample is the Thiele tube method.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a small amount of the sample is heated, and the temperature at which a continuous stream of bubbles emerges from a sealed capillary tube and then ceases upon cooling is recorded as the boiling point.

Experimental Workflow:

Figure 1: Workflow for Boiling Point Determination using the Thiele Tube Method.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount (a few milligrams) of 3,5-Dimethoxy-4-hydroxyphenylacetic acid into a small fusion tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the open end of the capillary tube into the fusion tube containing the sample.

-

Thiele Tube Assembly: Attach the fusion tube to a thermometer using a rubber band. The bottom of the fusion tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly into a Thiele tube filled with a high-boiling point oil (e.g., silicone oil), ensuring the sample is below the oil level.

-

Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. Observe the sample for the emergence of a continuous stream of bubbles from the capillary tube.

-

Recording: Once a steady stream of bubbles is observed, remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Solubility Profile Determination

The solubility of a compound in various solvents is a critical parameter for its purification, formulation, and biological testing. The following protocol outlines a systematic approach to determine the qualitative solubility of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in a range of common laboratory solvents.

Principle: "Like dissolves like." Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The presence of hydrogen bonding donors and acceptors in 3,5-Dimethoxy-4-hydroxyphenylacetic acid suggests its potential for solubility in protic and polar aprotic solvents.

Experimental Workflow:

Figure 3: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Protocol:

-

Solution Preparation: Accurately weigh a sample of 3,5-Dimethoxy-4-hydroxyphenylacetic acid and dissolve it in a suitable solvent. If the compound is not fully soluble in water, a co-solvent such as ethanol can be used.

-

Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the solution of the acid in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) from a burette in small, known increments.

-

Data Collection: After each addition of the base, allow the pH reading to stabilize and record the pH and the total volume of base added.

-

Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point will be the point of steepest inflection on the curve. The pKa of the carboxylic acid will be the pH at the half-equivalence point. A second, less distinct equivalence point may be observed for the phenolic hydroxyl group at a higher pH.

Spectral Properties: A Glimpse into the Molecular Structure

Spectroscopic techniques provide invaluable information about the structure and functional groups present in a molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum of 3,5-Dimethoxy-4-hydroxyphenylacetic acid is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), the O-H stretch of the phenol (~3200-3600 cm⁻¹), C-O stretches of the methoxy groups and the carboxylic acid (~1000-1300 cm⁻¹), and aromatic C-H and C=C stretches. The NIST WebBook provides an experimental gas-phase IR spectrum for this compound. [6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide information on the different types of protons and their chemical environments. Expected signals would include a singlet for the two equivalent aromatic protons, a singlet for the methylene protons of the acetic acid group, a singlet for the six equivalent protons of the two methoxy groups, and broad singlets for the acidic protons of the carboxylic acid and the phenolic hydroxyl group (which may exchange with D₂O).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons (with different chemical shifts for those bearing substituents), the methylene carbon, and the methoxy carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum is available on the NIST WebBook, which can be used to confirm the molecular weight and deduce structural information from the fragment ions. [6]

Conclusion

This technical guide has provided a detailed examination of the key physical properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid. By combining established data with detailed experimental protocols, we have aimed to create a comprehensive resource for researchers. A thorough understanding and accurate determination of these properties are fundamental to unlocking the full potential of this compound in drug development and other scientific endeavors. The provided methodologies offer a robust framework for the in-house characterization of this and similar molecules, ensuring data integrity and reproducibility in research and development settings.

References

Sources

- 1. 3,5-二甲氧基-4-羟基苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. 3,5-dimethoxy-4-hydroxyphenylacetic acid [stenutz.eu]

- 3. 3,5-Dimethoxy-4-hydroxyphenylacetic acid 97 4385-56-2 [sigmaaldrich.com]

- 4. 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. PubChemLite - 3,5-dimethoxy-4-hydroxyphenylacetic acid (C10H12O5) [pubchemlite.lcsb.uni.lu]

- 6. 3,5-Dimethoxy-4-hydroxyphenylacetic acid [webbook.nist.gov]

An In-depth Technical Guide to 3,5-Dimethoxy-4-hydroxyphenylacetic Acid (CAS: 4385-56-2)

This guide provides a comprehensive technical overview of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (DMHPAA), a molecule of significant interest in the fields of biochemistry, pharmacology, and clinical diagnostics. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, biological relevance, and analytical methodologies pertinent to DMHPAA.

Introduction and Core Chemical Identity

3,5-Dimethoxy-4-hydroxyphenylacetic acid, also known as homosyringic acid, is a phenolic acid characterized by a phenylacetic acid core with two methoxy groups and one hydroxyl group attached to the benzene ring.[1][2][3] Its unique substitution pattern confers specific chemical and biological properties that distinguish it from other catecholamine metabolites.

Physicochemical Properties

A thorough understanding of the physicochemical properties of DMHPAA is fundamental for its application in research and development. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4385-56-2 | [3] |

| Molecular Formula | C₁₀H₁₂O₅ | [2] |

| Molecular Weight | 212.20 g/mol | [2] |

| Melting Point | 127-131 °C | [3] |

| Appearance | Solid | [2] |

| SMILES | COc1cc(CC(O)=O)cc(OC)c1O | [2] |

| InChI Key | BQBQKSSTFGCRQL-UHFFFAOYSA-N | [2] |

Synthesis of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

The availability of high-purity DMHPAA is essential for research purposes. Several synthetic routes have been described, with the choice of method often depending on the desired scale and available starting materials.[4]

Synthetic Methodologies

Two common approaches for the synthesis of DMHPAA are the oxidation of 3,5-dimethoxy-4-hydroxybenzaldehyde (syringaldehyde) and the multi-step conversion from p-cresol.

Method 1: Oxidation of Syringaldehyde

A straightforward and efficient method involves the oxidation of the readily available starting material, syringaldehyde.

-

Step 1: Oxidation. Syringaldehyde is oxidized to the corresponding carboxylic acid. Various oxidizing agents can be employed, with typical yields exceeding 80%.[4]

-

Step 2: Work-up and Purification. The reaction mixture is then subjected to an appropriate work-up procedure, followed by purification, typically by recrystallization, to yield pure 3,5-dimethoxy-4-hydroxyphenylacetic acid.

Method 2: Synthesis from p-Cresol

A multi-step synthesis starting from the inexpensive p-cresol has also been reported, which involves the formation of syringaldehyde as an intermediate.

-

Step 1: Bromination. p-Cresol undergoes selective bromination to introduce bromine atoms at the positions ortho to the hydroxyl group.

-

Step 2: Methoxylation. The brominated intermediate is then subjected to methoxylation under high pressure and temperature to replace the bromine atoms with methoxy groups.

-

Step 3: Catalytic Oxidation. The resulting 3,5-dimethoxy-4-methylphenol is catalytically oxidized to form syringaldehyde.

-

Step 4: Oxidation to DMHPAA. The synthesized syringaldehyde is then oxidized to DMHPAA as described in Method 1.

The following diagram illustrates a generalized workflow for the synthesis of DMHPAA.

Caption: Generalized synthetic workflows for 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Biological Significance and Metabolic Pathway

DMHPAA is believed to be a metabolite of endogenous or xenobiotic phenylethylamines. Its structural similarity to homovanillic acid (HVA), a major metabolite of dopamine, suggests its involvement in catecholamine metabolism.[5]

Proposed Metabolic Pathway

The formation of DMHPAA likely proceeds through the oxidative deamination of a precursor amine, 3,5-dimethoxy-4-hydroxyphenylethylamine, a reaction catalyzed by monoamine oxidase (MAO). The resulting aldehyde intermediate is then oxidized by aldehyde dehydrogenase (ALDH) to yield DMHPAA. The precursor amine itself would be formed from its corresponding amino acid via decarboxylation or from another catecholamine through O-methylation by catechol-O-methyltransferase (COMT).

The following diagram illustrates the proposed metabolic pathway leading to the formation of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Caption: Proposed metabolic pathway of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Analytical Methodologies for Quantification in Biological Matrices

Accurate and sensitive quantification of DMHPAA in biological samples such as urine and plasma is crucial for its study as a potential biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, offering high selectivity and sensitivity.[6][7]

Experimental Protocol: LC-MS/MS Analysis of DMHPAA in Urine

This section outlines a typical workflow for the analysis of DMHPAA in human urine.

1. Sample Preparation:

-

Objective: To remove interfering matrix components and concentrate the analyte.

-

Procedure:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

To 100 µL of the supernatant, add an internal standard solution (e.g., a stable isotope-labeled analog of DMHPAA).

-

Perform protein precipitation by adding 6 volumes of ice-cold acetonitrile.[8]

-

Vortex for 1 minute to ensure thorough mixing and precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

2. Chromatographic Separation:

-

Objective: To separate DMHPAA from other components in the sample extract.

-

Typical Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient from low to high organic content (Mobile Phase B) is typically employed to ensure good peak shape and resolution.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

3. Mass Spectrometric Detection:

-

Objective: To selectively detect and quantify DMHPAA.

-

Typical Conditions:

-

Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for acidic compounds.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for DMHPAA and its internal standard to ensure high selectivity and accurate quantification.

-

The following diagram illustrates the analytical workflow for DMHPAA quantification.

Caption: Workflow for the quantification of DMHPAA in biological samples by LC-MS/MS.

Applications in Research and Drug Development

While research on DMHPAA is still emerging, its structural relationship to established biomarkers and its presence in biological systems suggest several potential applications.

Potential as a Biomarker

The quantification of metabolic end-products in urine and plasma is a valuable tool in clinical diagnostics. For instance, urinary levels of para-hydroxyphenylacetic acid have been investigated as a potential biomarker for neuroendocrine neoplasms.[9][10] Given the metabolic link, DMHPAA could serve as a more specific biomarker for conditions involving altered metabolism of methylated catecholamines or related xenobiotics. Further research is warranted to explore its utility in diagnosing and monitoring various pathological states, including neurological and metabolic disorders.

Neuropharmacological Research

Phenolic acids, as a class, have been shown to possess neuroprotective properties.[11] The unique structure of DMHPAA makes it a candidate for investigation in the context of neuropharmacology. Studies could explore its potential to modulate neuronal signaling pathways, its antioxidant capacity, and its ability to cross the blood-brain barrier.

Safety and Handling

For researchers and laboratory personnel, adherence to safety protocols is paramount when handling any chemical substance.

-

Hazard Identification: DMHPAA is classified as harmful if swallowed and causes serious eye irritation.[4]

-

Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a dry and cool place.

Conclusion

3,5-Dimethoxy-4-hydroxyphenylacetic acid is a phenolic acid with significant potential for further scientific investigation. Its synthesis is achievable through established chemical routes, and its quantification in biological matrices can be reliably performed using modern analytical techniques like LC-MS/MS. The elucidation of its precise metabolic origins and its exploration as a biomarker and potential pharmacologically active agent represent exciting avenues for future research in the biomedical sciences.

References

-

PubChem. 4-Hydroxy-3,5-dimethoxyphenylacetic acid. National Center for Biotechnology Information. Available from: [Link]

-

Bruker. Instructions for Use - Bruker Guide to MALDI Sample Preparation - Revision E. Available from: [Link]

-

MALDI-TOF Sample Preparation. Available from: [Link]

-

Phenomenex. SAMPLE PREPARATION. Available from: [Link]

-

MDPI. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Available from: [Link]

-

Wikipedia. 3,4-Dihydroxyphenylacetic acid. Available from: [Link]

-

Pathogens and Immunity. Identification and Quantification by Targeted Metabolomics of Antibiotic-Responsive Urinary Phenolic Acids Derived from the Inte. Available from: [Link]

-

PubChemLite. 3,5-dimethoxy-4-hydroxyphenylacetic acid (C10H12O5). Available from: [Link]

- Google Patents. Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.

-

Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Available from: [Link]

-

Alkali Scientific. 3,5-Dimethoxy-4-hydroxyphenylacetic acid, 1 X 5 g (631310-5G). Available from: [Link]

-

Note An expeditious synthesis of syringaldehyde from para-cresol. Indian Journal of Chemistry. Available from: [Link]

-

Organic Syntheses. Syringic Aldehyde. Available from: [Link]

-

MDPI. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS. Available from: [Link]

-

Analytical Methods. Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS. Available from: [Link]

-

PubMed. Assay of 4-hydroxy-3-methoxyphenylacetic (homovanillic) acid by liquid chromatography with electrochemical detection. Available from: [Link]

- Google Patents. Method for preparing 4-hydroxyphenylacetic acid.

-

ResearchGate. Proposed metabolic pathways of 3,4-dimethoxy-2-phenylethylamine by guinea pig liver slices. Available from: [Link]

-

PubMed. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Available from: [Link]

-

PubMed. The quantitative determination of 3-methoxy-4-hydroxyphenylacetic acid (homovanillic acid) in urine. Available from: [Link]

-

PubChem. 4-Hydroxy-3,5-dimethoxyphenylacetic acid. Available from: [Link]

-

PubMed. 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. Available from: [Link]

-

PubMed. Metabolism and properties of 3-methoxy-4-hydroxyphenyl-pyruvate; a metabolite of dihydroxyphenylalanine. Available from: [Link]

-

PubMed. Assessing Urinary Para-Hydroxyphenylacetic Acid as a Biomarker Candidate in Neuroendocrine Neoplasms. Available from: [Link]

-

PubMed. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis. Available from: [Link]

-

MDPI. Assessing Urinary Para-Hydroxyphenylacetic Acid as a Biomarker Candidate in Neuroendocrine Neoplasms. Available from: [Link]

-

MDPI. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Available from: [Link]

-

PubMed. Rat Metabolism Study Suggests 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionate Antioxidants. Available from: [Link]

-

MDPI. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Available from: [Link]

-

PubMed Central. 3,4-Dihydroxyphenylacetic acid and 4-hydroxy-3-methoxyphenylacetic acid in the mouse striatum: A reflection of intra- and extra-neuronal metabolism of dopamine?. Available from: [Link]

-

ResearchGate. Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). tyrA/pheA... Available from: [Link]

-

PubMed. The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. Available from: [Link]

-

PubMed. 2,5-Dihydroxy-4-methoxybenzophenone: a novel major in vitro metabolite of benzophenone-3 formed by rat and human liver microsomes. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336). Available from: [Link]

Sources

- 1. PubChemLite - 3,5-dimethoxy-4-hydroxyphenylacetic acid (C10H12O5) [pubchemlite.lcsb.uni.lu]

- 2. 3,5-ジメトキシ-4-ヒドロキシフェニル酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3,5-DIMETHOXY-4-HYDROXYPHENYLACETIC ACID | 4385-56-2 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. paijournal.com [paijournal.com]

- 9. Assessing Urinary Para-Hydroxyphenylacetic Acid as a Biomarker Candidate in Neuroendocrine Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IJMS | Free Full-Text | Assessing Urinary Para-Hydroxyphenylacetic Acid as a Biomarker Candidate in Neuroendocrine Neoplasms [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

Introduction: The Significance of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

3,5-Dimethoxy-4-hydroxyphenylacetic acid, a significant metabolite of sinapic acid, is a compound of increasing interest within the realms of medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules, and it serves as a valuable building block in the synthesis of more complex pharmaceutical agents. The inherent antioxidant and anti-inflammatory properties of its phenolic acid structure make it a compelling target for research into therapies for a range of pathological conditions. This guide provides a comprehensive overview of a reliable and reproducible synthetic route to this important molecule, tailored for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are designed to be both practical and scalable, with a focus on the underlying chemical principles that govern each transformation.

Strategic Approach to Synthesis: A Multi-step Pathway from Syringaldehyde

The synthesis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid can be efficiently achieved through a three-step sequence commencing with the readily available starting material, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). This strategic pathway involves:

-

Reduction of the Aldehyde: The selective reduction of the aldehyde functional group in syringaldehyde to a primary alcohol.

-

Cyanation of the Benzyl Alcohol: Conversion of the resulting benzyl alcohol to the corresponding benzyl nitrile.

-

Hydrolysis of the Nitrile: Transformation of the nitrile group into a carboxylic acid to yield the final product.

This approach is advantageous due to the relatively low cost and high availability of the starting material, as well as the generally high-yielding and well-understood nature of each chemical transformation.

Visualizing the Synthetic Workflow

The overall synthetic scheme is depicted in the following workflow diagram:

Caption: Synthetic pathway from syringaldehyde to 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Experimental Protocols and Mechanistic Insights

Part 1: Reduction of Syringaldehyde to 3,5-Dimethoxy-4-hydroxybenzyl alcohol

The initial step in this synthesis is the selective reduction of the aromatic aldehyde, syringaldehyde, to its corresponding primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high selectivity for aldehydes and ketones, leaving other functional groups, such as the aromatic ring and ether linkages, intact. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to both dissolve the starting material and to protonate the intermediate alkoxide.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve syringaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the cessation of gas evolution and the solution is acidic (pH ~2-3).

-

Extraction: Remove the methanol under reduced pressure. To the resulting aqueous residue, add water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,5-dimethoxy-4-hydroxybenzyl alcohol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Causality of Experimental Choices:

-

Sodium Borohydride: A mild and selective reducing agent, ideal for the reduction of aldehydes in the presence of other functional groups.

-

Methanol as Solvent: Effectively dissolves both the starting material and the reducing agent, and acts as a proton source during the work-up.

-

Low-Temperature Addition: Controls the exothermic nature of the reaction and minimizes potential side reactions.

-

Acidic Work-up: Neutralizes the excess borohydride and the resulting borate esters, facilitating the isolation of the alcohol product.

Part 2: Conversion of 3,5-Dimethoxy-4-hydroxybenzyl alcohol to 3,5-Dimethoxy-4-hydroxyphenylacetonitrile

The second step involves the conversion of the benzyl alcohol to the corresponding nitrile. A common and effective method for this transformation is the reaction with a cyanide source, such as sodium or potassium cyanide, in the presence of a suitable activating agent for the alcohol, or by converting the alcohol to a better leaving group, such as a benzyl halide, followed by nucleophilic substitution with cyanide. A direct conversion from the alcohol is often preferred to reduce the number of synthetic steps. A patented method describes the reaction of 3,5-dimethoxy-4-hydroxybenzyl alcohol with a cyanide source in a polar aprotic solvent.[1]

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, combine 3,5-dimethoxy-4-hydroxybenzyl alcohol (1.0 eq) and sodium cyanide (1.2 eq) in dimethyl sulfoxide (DMSO) (10 mL per gram of alcohol) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Reaction Conditions: Heat the mixture to 120-130 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate or another suitable organic solvent.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3,5-dimethoxy-4-hydroxyphenylacetonitrile can be purified by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

-

Sodium Cyanide: A readily available and effective source of the cyanide nucleophile.

-

DMSO as Solvent: A polar aprotic solvent that is excellent for Sₙ2 reactions, as it solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic. Its high boiling point is also suitable for the required reaction temperature.

-

Elevated Temperature: Provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.

Part 3: Hydrolysis of 3,5-Dimethoxy-4-hydroxyphenylacetonitrile to 3,5-Dimethoxy-4-hydroxyphenylacetic acid

The final step is the hydrolysis of the nitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon work-up.

Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 3,5-dimethoxy-4-hydroxyphenylacetonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by observing the dissolution of the starting material and by TLC analysis.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Isolation: The product, 3,5-Dimethoxy-4-hydroxyphenylacetic acid, should precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture to afford the final product in high purity.

Causality of Experimental Choices:

-

Acid-Catalyzed Hydrolysis: A robust and straightforward method for the conversion of nitriles to carboxylic acids.

-

Reflux Conditions: The elevated temperature accelerates the rate of hydrolysis.

-

Precipitation on Ice: The product is typically less soluble in cold acidic water, allowing for its isolation by filtration.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Syringaldehyde | Sodium borohydride, Methanol | 3,5-Dimethoxy-4-hydroxybenzyl alcohol | 90-98% |

| 2 | 3,5-Dimethoxy-4-hydroxybenzyl alcohol | Sodium cyanide, DMSO | 3,5-Dimethoxy-4-hydroxyphenylacetonitrile | ~80%[1] |

| 3 | 3,5-Dimethoxy-4-hydroxyphenylacetonitrile | Sulfuric acid, Water | 3,5-Dimethoxy-4-hydroxyphenylacetic acid | 85-95% |

Characterization and Quality Control

The identity and purity of the synthesized 3,5-Dimethoxy-4-hydroxyphenylacetic acid should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, C=O of the carboxylic acid).

-

Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

-

Sodium borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench excess reagent slowly under controlled conditions.

-

Sodium cyanide: Highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

-

Concentrated acids and bases: Corrosive. Handle with appropriate care and personal protective equipment.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 3,5-Dimethoxy-4-hydroxyphenylacetic acid from syringaldehyde. By understanding the underlying principles of each reaction step and adhering to the outlined protocols, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development programs. The use of readily available starting materials and well-established chemical transformations makes this a practical approach for laboratory-scale synthesis.

References

- Harnisch, H., & Steiner, K. (1976). Process for the preparation of hydroxyphenylacetonitriles. U.S. Patent No. 3,983,160. Washington, DC: U.S.

Sources

3,5-Dimethoxy-4-hydroxyphenylacetic acid structural formula

An In-Depth Technical Guide to 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethoxy-4-hydroxyphenylacetic acid, a significant phenolic compound with potential applications in pharmaceutical and biochemical research. While structurally similar to key endogenous catecholamine metabolites like homovanillic acid (HVA), this molecule, also known as homosyringic acid, possesses unique characteristics. This document delves into its structural formula, physicochemical properties, plausible synthetic pathways, and detailed analytical methodologies for its quantification in biological matrices. By synthesizing foundational chemical data with practical, field-proven insights, this guide serves as an essential resource for researchers exploring its utility as a building block in drug discovery or as a potential biomarker.

Introduction and Scientific Context

3,5-Dimethoxy-4-hydroxyphenylacetic acid belongs to the phenylacetic acid class of compounds, which are ubiquitous in biology and medicine. Its core structure is closely related to major neurotransmitter metabolites, placing it in a context of significant neurochemical and diagnostic interest. Understanding its structure in comparison to these well-studied analogs is critical for hypothesizing its biological roles and developing targeted research strategies.

The key distinction lies in the substitution pattern on the phenyl ring. While homovanillic acid (HVA), the primary metabolite of dopamine, features a single methoxy group, 3,5-Dimethoxy-4-hydroxyphenylacetic acid contains two methoxy groups flanking the hydroxyl moiety.[1][2] This "syringyl" arrangement, as opposed to HVA's "guaiacyl" structure, significantly alters its electronic properties, lipophilicity, and potential for metabolic transformation. This guide will explore the implications of this structural difference.

Caption: Structural relationship of the target compound to key catecholamine metabolites.

Structural Elucidation and Physicochemical Properties

The formal IUPAC name for this compound is 2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid.[3] Its structure consists of a benzene ring substituted with a hydroxyl group at position 4, two methoxy groups at positions 3 and 5, and an acetic acid moiety at position 1. This arrangement imparts specific chemical characteristics that are crucial for its handling, reactivity, and analytical detection.

The presence of the carboxylic acid group makes it an acidic compound, while the phenolic hydroxyl group provides a site for antioxidant activity and potential conjugation reactions in metabolic pathways. The two electron-donating methoxy groups increase the electron density of the aromatic ring, influencing its reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

| Property | Value | Source |

| CAS Number | 4385-56-2 | [4] |

| Molecular Formula | C₁₀H₁₂O₅ | [3] |

| Molecular Weight | 212.20 g/mol | [3] |

| Appearance | Solid, white to off-white powder | |

| Melting Point | 127-131 °C | [5] |

| SMILES | COc1cc(CC(O)=O)cc(OC)c1O | |

| InChI Key | BQBQKSSTFGCRQL-UHFFFAOYSA-N |

Synthesis and Derivatization Strategies

While 3,5-Dimethoxy-4-hydroxyphenylacetic acid is commercially available from various chemical suppliers, understanding its synthesis is crucial for researchers interested in creating derivatives or isotopically labeled standards.[5][6][7] Published, peer-reviewed synthetic routes are not abundant; however, a plausible pathway can be designed based on established methods for structurally similar compounds, such as the synthesis of vanillylmandelic acid (VMA) from guaiacol and glyoxylic acid.[8][9]

A logical approach would involve the condensation of a syringyl precursor, such as 2,6-dimethoxyphenol, with glyoxylic acid to form a mandelic acid intermediate, followed by reduction of the benzylic hydroxyl group.

Caption: Proposed two-step synthesis pathway for 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Experimental Protocol: Proposed Synthesis

This protocol is a hypothetical adaptation based on established methodologies for similar phenolic acids and requires optimization and validation.

-

Step 1: Alkaline Condensation to Form the Mandelic Acid Intermediate.

-

In a reaction vessel cooled to 0-5°C in an ice-salt bath, dissolve 2,6-dimethoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).

-

Slowly add an ice-cold aqueous solution of glyoxylic acid monohydrate (1.2 eq) dropwise over 2-4 hours, maintaining the temperature below 5°C with efficient stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 24-48 hours.

-

Acidify the reaction mixture with cold hydrochloric acid to a pH of ~1-2 to precipitate the crude mandelic acid intermediate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

-

Step 2: Reduction to the Phenylacetic Acid Product.

-

Dissolve the dried intermediate in a suitable solvent such as ethyl acetate or methanol.

-

Add a catalytic amount of palladium on carbon (5-10% Pd/C).

-

Subject the mixture to hydrogenation (H₂) in a Parr apparatus or similar hydrogenation reactor at a pressure of 40-50 psi.

-

Maintain the reaction at a temperature of 50-60°C until hydrogen uptake ceases (monitor by pressure drop).

-

Cool the reaction, vent the excess hydrogen, and filter the mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

-

Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Biological Significance and Research Applications

The primary value of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in a research context stems from its structural features and its relationship to critical biological pathways.

-

Antioxidant Potential: Like many phenolic acids, it is predicted to have significant antioxidant activity.[10] The hydroxyl group on the aromatic ring can donate a hydrogen atom to scavenge free radicals. The two flanking methoxy groups can further stabilize the resulting phenoxy radical, potentially making it a more potent antioxidant than its mono-methoxy analog, HVA. This makes it a candidate for studies in oxidative stress-related diseases.[11]

-

Neuroscience Research: As a close structural analog of HVA, it can be used as a tool compound in neuroscience.[1] It can serve as a negative control in studies of dopamine metabolism or as a reference standard to investigate the specificity of enzymes like catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[2][12]

-

Medicinal Chemistry Scaffold: The compound serves as a versatile building block for the synthesis of more complex drug candidates. The carboxylic acid and phenolic hydroxyl groups are readily functionalized, allowing for the creation of ester, amide, or ether derivatives with potentially novel pharmacological activities.[13]

Analytical Methodology: Quantification in Biological Matrices

Accurate quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in complex biological samples like plasma, urine, or cerebrospinal fluid is essential for pharmacokinetic or metabolic studies. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity.[14]

Protocol: UPLC-MS/MS Analysis

This protocol is adapted from validated methods for similar aromatic acids and provides a robust starting point for method development.[14]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of biological sample (e.g., serum, plasma) in a microcentrifuge tube, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., an isotopically labeled version of the analyte).

-

Causality: Methanol is an effective protein precipitant. The 4:1 ratio ensures complete denaturation and precipitation of proteins, which would otherwise interfere with the chromatography and ionize in the mass spectrometer, causing signal suppression.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Causality: Reconstituting in the initial mobile phase ensures good peak shape and compatibility with the chromatographic system.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Causality: Formic acid acidifies the mobile phase, ensuring the carboxylic acid group of the analyte is protonated (uncharged), which leads to better retention and peak shape on a C18 column.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient from 5% B to 95% B over 5-7 minutes.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Parameters (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Causality: The phenolic hydroxyl and carboxylic acid groups are readily deprotonated, making negative ion mode highly sensitive for this class of compounds.

-

Multiple Reaction Monitoring (MRM):

-

Parent Ion (Q1): m/z 211.1 [M-H]⁻

-

Product Ion (Q3): A characteristic fragment ion must be determined by infusing a pure standard. A likely fragment would be from the loss of CO₂ (m/z 167.1) or the loss of the entire acetic acid side chain.

-

-

Self-Validation: The use of MRM is inherently self-validating. The simultaneous detection of a specific precursor ion and its unique fragment ion at a specific retention time provides extremely high confidence in the analyte's identity, minimizing the risk of false positives.

-

Caption: Workflow for the preparation of biological samples for UPLC-MS/MS analysis.

Conclusion and Future Perspectives

3,5-Dimethoxy-4-hydroxyphenylacetic acid is more than just a catalog chemical; it is a molecule positioned at the intersection of synthetic chemistry, neurobiology, and analytical science. Its structural similarity to diagnostically crucial metabolites provides a compelling rationale for its use as a research tool. Future investigations should focus on elucidating its potential biological activities, particularly its antioxidant and anti-inflammatory properties, and exploring its own metabolic fate in vivo. The development of certified reference materials and validated analytical methods, such as the one outlined here, will be paramount for ensuring the accuracy and reproducibility of such research, paving the way for its potential application in drug development and clinical diagnostics.

References

-

Wikipedia. Homovanillic acid. [Link]

-

Cheméō. Chemical Properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS 4385-56-2). [Link]

-

Biocrates Life Sciences AG. Homovanillic acid – a major dopamine metabolite. [Link]

-

Lambert, G.W., et al. (1993). Regional homovanillic acid production in humans. Life Sciences, 53(1), 63–75. [Link]

-

Wikipedia. Vanillylmandelic acid. [Link]

-

Rupa Health. Homovanillic Acid. [Link]

-

HealthMatters.io. Homovanillic Acid - Lab Results explained. [Link]

-

PubChem. 4-Hydroxy-3,5-dimethoxyphenylacetic acid. [Link]

-

Human Metabolome Database. Showing metabocard for Vanillylmandelic acid (HMDB0000291). [Link]

-

Fatiadi, A. J. (1971). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA). Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 75A(4), 321–322. [Link]

-

ResearchGate. Pathways for formation of vanillylmandelic acid from norepinephrine. [Link]

-

PubChemLite. 3,5-dimethoxy-4-hydroxyphenylacetic acid (C10H12O5). [Link]

-

NIST WebBook. 3,5-Dimethoxy-4-hydroxycinnamic acid. [Link]

-

BuyersGuideChem. 3,5-Dimethoxy-4-hydroxyphenylacetic acid. [Link]

-

Mustafa, Y. F., et al. (2020). Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Iraqi Journal of Pharmaceutical Sciences, 29(1), 169-180. [Link]

-

Jo, A. R., et al. (2022). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Antioxidants, 11(2), 346. [Link]

-

Surkova, E. A., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1121. [Link]

- Google Patents. US4337355A - Process for preparing 4-hydroxyphenylacetic acid.

Sources

- 1. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 2. Homovanillic acid – a major dopamine metabolite - biocrates life sciences gmbh [biocrates.com]

- 3. 4-Hydroxy-3,5-dimethoxyphenylacetic acid | C10H12O5 | CID 78093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 3,5-DIMETHOXY-4-HYDROXYPHENYLACETIC ACID | 4385-56-2 [chemicalbook.com]

- 6. 3,5-二甲氧基-4-羟基苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3,5-ジメトキシ-4-ヒドロキシフェニル酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]

- 9. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. mdpi.com [mdpi.com]

- 12. Homovanillic Acid - Male Comprehensive Metabolic Performance Profile (Urine) Physicians Lab - Lab Results explained | HealthMatters.io [healthmatters.io]

- 13. sysrevpharm.org [sysrevpharm.org]

- 14. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Natural Sources of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxy-4-hydroxyphenylacetic acid, also known as homosyringic acid, is a phenolic compound of growing interest in the scientific community. Its antioxidant properties and potential therapeutic applications make it a significant subject for research and drug development.[1] This guide provides an in-depth exploration of the natural sources of this compound, its biosynthesis, methods for its extraction and characterization, and its known biological activities. The primary identified natural source of 3,5-Dimethoxy-4-hydroxyphenylacetic acid is the plant Juncus effusus, commonly known as the soft rush.

Natural Occurrence in Juncus effusus

Juncus effusus, a perennial herbaceous plant belonging to the Juncaceae family, is a confirmed natural source of 3,5-Dimethoxy-4-hydroxyphenylacetic acid. This plant is widely distributed across the globe, typically found in wet environments such as marshes and riverbanks. While the chemical composition of various Juncus species has been investigated, the specific identification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid has been reported in Juncus effusus. Further research is required to determine its presence and concentration in other species of the Juncus genus and the broader Cyperaceae family. The presence of this compound in Juncus effusus suggests its potential role in the plant's defense mechanisms or other physiological processes.

Biosynthesis of 3,5-Dimethoxy-4-hydroxyphenylacetic Acid

The biosynthesis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid in plants is intricately linked to the phenylpropanoid pathway, which is responsible for the synthesis of a wide array of phenolic compounds, including lignin. The "syringyl" moiety, characterized by the 3,5-dimethoxy-4-hydroxy substitution pattern on the phenyl ring, is a key structural feature of this compound.

The proposed biosynthetic pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions. While the exact terminal steps leading to the acetic acid derivative are not fully elucidated, the formation of the syringyl ring is well-understood in the context of syringyl lignin biosynthesis. Key enzymes in this pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL), Caffeoyl-CoA O-methyltransferase (CCoAOMT), Ferulate-5-Hydroxylase (F5H), and Caffeic acid O-methyltransferase (COMT).

Below is a diagram illustrating the probable biosynthetic route leading to the syringyl precursor of 3,5-Dimethoxy-4-hydroxyphenylacetic acid.

Experimental Protocols: Extraction and Purification

The extraction and purification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid from Juncus effusus involve a multi-step process typical for the isolation of phenolic compounds from plant matrices. The following is a representative protocol based on established methods for phenolic acid extraction. Optimization may be required for specific research purposes.

Step-by-Step Methodology

-

Plant Material Preparation:

-

Collect fresh Juncus effusus plant material (whole plant or specific organs).

-

Thoroughly wash the plant material with distilled water to remove any debris.

-

Air-dry the material in a well-ventilated area, shielded from direct sunlight, or use a lyophilizer.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered plant material in a suitable organic solvent. A common choice is 80% methanol or ethanol in water, which efficiently extracts a broad range of phenolic compounds.

-

Use a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Stir the mixture at room temperature for 24-48 hours. Alternatively, use sonication or Soxhlet extraction to improve efficiency.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Resuspend the crude extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. 3,5-Dimethoxy-4-hydroxyphenylacetic acid, being moderately polar, is expected to partition primarily into the ethyl acetate fraction.

-

Collect the ethyl acetate fraction and evaporate the solvent to dryness.

-

-

Chromatographic Purification:

-

Subject the dried ethyl acetate fraction to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light (254 nm and 365 nm) and/or with a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

For final purification, employ preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).

-

Analytical Characterization

The structural elucidation and quantification of 3,5-Dimethoxy-4-hydroxyphenylacetic acid are achieved through a combination of spectroscopic and chromatographic techniques.

| Technique | Parameters and Expected Observations |

| ¹H NMR | Chemical shifts (δ) in ppm: Aromatic protons (singlet or two doublets depending on the solvent), methylene protons (singlet), methoxy protons (singlet), and a carboxylic acid proton (broad singlet). The exact shifts will depend on the deuterated solvent used. |

| ¹³C NMR | Expected signals for aromatic carbons, a methylene carbon, methoxy carbons, and a carbonyl carbon from the carboxylic acid group. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 212.20 g/mol . Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (broad, from the carboxylic acid and phenol), C=O stretching (from the carboxylic acid), C-O stretching (from the methoxy and acid groups), and aromatic C-H and C=C stretching. |

| High-Performance Liquid Chromatography (HPLC) | Typically analyzed on a C18 reversed-phase column with a mobile phase consisting of a gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol. Detection is commonly performed using a UV detector at wavelengths around 280 nm. |

Biological Activities and Potential Applications

3,5-Dimethoxy-4-hydroxyphenylacetic acid has demonstrated several biological activities that suggest its potential for applications in drug development and as a health-promoting agent.

| Biological Activity | Key Findings and Implications | Reference |

| Antioxidant Activity | The compound exhibits significant radical scavenging activity, which is attributed to the phenolic hydroxyl group and the electron-donating methoxy groups. This suggests its potential in mitigating oxidative stress-related diseases.[1] | [1] |

| Anti-inflammatory Activity | Phenolic compounds, in general, are known to possess anti-inflammatory properties. Further investigation into the specific anti-inflammatory mechanisms of this compound is warranted. | |

| Neuroprotective Effects | The antioxidant properties may contribute to neuroprotective effects by protecting neuronal cells from oxidative damage, a hallmark of several neurodegenerative diseases. | |

| Antimicrobial Activity | Many plant-derived phenolic acids exhibit antimicrobial properties. The potential of 3,5-Dimethoxy-4-hydroxyphenylacetic acid against various pathogenic microorganisms could be a valuable area of research. |

The structural similarity of 3,5-Dimethoxy-4-hydroxyphenylacetic acid to other well-studied phenolic compounds suggests that it may possess a broader range of biological activities than currently documented. Further research into its efficacy and safety is crucial for its potential development as a therapeutic agent.

References

-

PubChem. 4-Hydroxy-3,5-dimethoxyphenylacetic acid. [Link]

-

NIST Chemistry WebBook. 3,5-Dimethoxy-4-hydroxyphenylacetic acid. [Link]

-

MDPI. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [Link]

-

Scholars Research Library. Decoction, Infusion and Ethanolic Extract of Juncus acutus Rhizome: Phytochemical Content and Antioxidant Properties. [Link]

-

PubMed. Estrogenic and anti-neutrophilic inflammatory phenanthrenes from Juncus effusus L. [Link]

Sources

Whitepaper: 3,5-Dimethoxy-4-hydroxyphenylacetic Acid – A Key Syringyl-Lignin Metabolite for Biorefinery and Pharmaceutical Applications